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Compound of Interest

Compound Name:
L-Alanine, 2-chloroethyl ester

(9CI)

CAS No.: 116339-89-0

Cat. No.: B570909 Get Quote

Executive Summary
This application note details the synthesis, handling, and application of L-Alanine 2-chloroethyl

ester (L-Ala-OCH₂CH₂Cl) in peptide synthesis. While methyl and t-butyl esters are ubiquitous,

the 2-chloroethyl ester serves a specialized niche. It functions as a semi-permanent protecting

group that is stable to standard acid/base conditions used in Boc/Fmoc chemistry but can be

selectively cleaved under mild, specific nucleophilic conditions (e.g., using sodium sulfide or

iodide). This orthogonality makes it invaluable for the synthesis of complex peptides, cyclic

peptides, and specific prodrug scaffolds where carboxyl protection must be maintained through

multiple deprotection cycles.

Critical Safety Warning: The synthesis involves 2-chloroethanol (ethylene chlorohydrin), a

highly toxic, fatal-if-inhaled reagent. Strict adherence to safety protocols (fume hood, double-

gloving, respiratory protection) is mandatory.
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Property Specification

Compound Name L-Alanine 2-chloroethyl ester hydrochloride

CAS Number
3082-75-5 (Free Base) / 94317-64-3 (HCl salt -

generic ref)

Molecular Formula

Molecular Weight 188.05 g/mol (HCl salt)

Solubility
Soluble in Water, Methanol, DMSO; Sparingly

soluble in

Stability
Stable in acidic media (TFA/HCl); Stable to mild

bases (DIEA/Piperidine)

Labile Conditions

Cleaved by strong nucleophiles (

,

,

), or strong aqueous base (saponification)

Synthesis Protocol: L-Alanine 2-Chloroethyl Ester
Hydrochloride
This protocol utilizes a modified Fischer esterification.[1] The use of thionyl chloride (

) generates anhydrous HCl in situ, catalyzing the reaction while acting as a dehydrating agent
to drive the equilibrium.

Materials
L-Alanine (Reagent Grade, >99%)[2]

2-Chloroethanol (99%) [DANGER: Highly Toxic]

Thionyl Chloride (

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pdf.benchchem.com/8817/Application_Note_Synthesis_of_L_Alanine_Isopropyl_Ester_Hydrochloride.pdf
https://patents.google.com/patent/CN109467515B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b570909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


)

Diethyl Ether (

)

Reagents for workup: Ethanol, Hexane (optional for recrystallization)

Step-by-Step Procedure
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and

a reflux condenser topped with a

drying tube. Perform all operations in a functioning fume hood.

Solvent Preparation: Add 2-Chloroethanol (30 mL, excess) to the RBF. Cool the flask to 0°C

using an ice-water bath.

Activation: Dropwise, add Thionyl Chloride (5.0 mL, ~69 mmol) to the cold 2-chloroethanol

over 15 minutes.

Note: The reaction is exothermic. Evolution of

and

gas will occur. Ensure proper venting.

Addition: Add L-Alanine (5.0 g, 56 mmol) in small portions to the stirring solution.

Reflux: Remove the ice bath and heat the mixture gradually to 70°C. Stir for 4–6 hours.

Monitoring: Check reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).

The starting amino acid (Rf ~0.2) should disappear, replaced by the ester (Rf ~0.6).

Workup:

Cool the reaction mixture to room temperature.

Precipitate the product by adding cold Diethyl Ether (150 mL) with vigorous stirring. The

ester hydrochloride should precipitate as a white/off-white solid.
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Alternative: If no precipitate forms, concentrate the solution under reduced pressure

(rotary evaporator, <40°C) to remove excess 2-chloroethanol (dispose of as hazardous

waste), then triturate the residue with ether.

Purification: Filter the solid and wash 3x with cold ether. Recrystallize from Ethanol/Ether if

necessary to remove traces of 2-chloroethanol.

Drying: Dry under high vacuum over

or KOH pellets overnight.

Yield Expectation: 85–95% Characterization:

-NMR (

) should show the characteristic triplet for the

group at

ppm and the multiplet for

at

ppm.

Peptide Coupling Protocol[4]
The 2-chloroethyl ester group is stable under standard carbodiimide coupling conditions. It is

typically introduced as the C-terminal residue.

Standard Coupling (DCC/HOBt Method)
Dissolution: Dissolve N-Protected Amino Acid (e.g., Boc-Phe-OH, 1.0 eq) and L-Ala-

OCH₂CH₂Cl·HCl (1.0 eq) in anhydrous DMF or DCM.

Neutralization: Add DIEA (Diisopropylethylamine) (1.0 eq) to neutralize the hydrochloride

salt. Do not use excess base to avoid premature ester hydrolysis.

Activation: Cool to 0°C. Add HOBt (1.1 eq) and DCC (1.1 eq).

Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12–18 h).
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Workup: Filter off the DCU byproduct. Dilute filtrate with Ethyl Acetate. Wash sequentially

with 5%

, 5% Citric Acid, and Brine. Dry over

.

Deprotection (Cleavage) Protocol
The hallmark of the 2-chloroethyl ester is its removal under mild, specific nucleophilic

conditions, distinct from the acidolysis of t-butyl esters or the hydrogenolysis of benzyl esters.

Method: Sodium Sulfide ( ) Cleavage
This method relies on the nucleophilic displacement of the chloride by sulfide, followed by rapid

intramolecular cyclization-release (anchimeric assistance) to liberate the free carboxylate.

Solution: Dissolve the protected peptide (0.1 mmol) in a mixture of Acetonitrile:Water (3:2 v/v,

10 mL).

Reagent Addition: Add Sodium Sulfide Nonahydrate (

) (1.2–1.5 eq).

Reaction: Stir the mixture at Room Temperature for 2–4 hours.

Note: Some protocols suggest mild reflux (approx. 50°C) for 1 hour if steric hindrance is

high, but start at RT to preserve sensitive peptide bonds.

Quenching: Acidify carefully with dilute HCl to pH ~3–4.

Caution: Acidification of sulfide solutions releases

gas (rotten egg smell, toxic). Must be done in a fume hood.

Isolation: Extract the free acid peptide into Ethyl Acetate. Wash with water and brine.

Mechanistic Insight
The cleavage proceeds via an
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attack of the sulfide ion on the alkyl chloride, forming a transient 2-mercaptoethyl ester. This
intermediate undergoes a rapid intramolecular nucleophilic attack by the sulfur atom on the
carbonyl carbon (or simply facilitates hydrolysis via a thiirane intermediate), releasing the free
carboxylic acid and ethylene sulfide (thiirane).

Visualization: Synthesis & Mechanism
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Caption: Workflow showing the acid-catalyzed synthesis of the ester and its specific cleavage

via sulfide-mediated nucleophilic displacement.
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Issue Probable Cause Corrective Action

Low Yield in Synthesis
Incomplete reaction or

hydrolysis during workup.

Ensure

is fresh. Maintain anhydrous

conditions during reflux. Avoid

excess water during workup.

Product is Oily Residual 2-chloroethanol.

Triturate with cold diethyl

ether/hexane. Recrystallize

from Ethanol/Ether.

Incomplete Deprotection
Steric hindrance or oxidation of

sulfide.

Use fresh

. Increase temperature to

45°C. Alternatively, use Lithium

Iodide (LiI) in refluxing Ethyl

Acetate.

Racemization
Overheating or excessive

base.

Keep coupling temperature

<0°C initially. Use only 1.0 eq

of DIEA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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